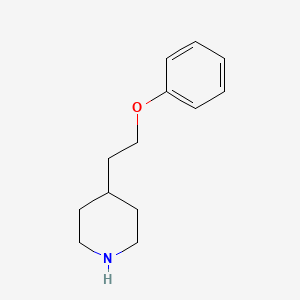

4-(2-Phenoxyethyl)piperidine

Übersicht

Beschreibung

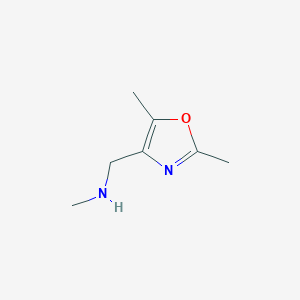

“4-(2-Phenoxyethyl)piperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, piperidine can also be synthesized from pyridine through a reduction process .Molecular Structure Analysis

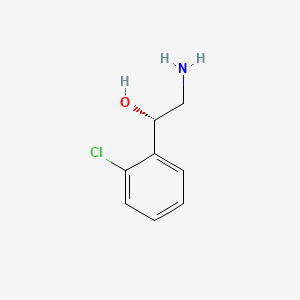

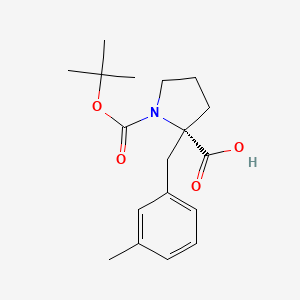

The molecular structure of “4-(2-Phenoxyethyl)piperidine” is C13H19NO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature . The density of “4-(2-Phenoxyethyl)piperidine” is 0.984±0.06 g/cm3(Predicted), and its boiling point is 312.0±15.0 °C(Predicted) .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Piperidine derivatives, including compounds like 4-(2-Phenoxyethyl)piperidine, are often explored for their potential in pharmaceutical applications. They can serve as building blocks for various drugs due to their versatility in chemical reactions. For instance, they may be investigated for their role in modulating mitochondrial membrane potential, which is crucial in inducing apoptosis in cancer cells .

Material Science

In the field of material science, piperidine derivatives are utilized in the production of rubber accelerators. These substances accelerate the vulcanization process of rubber, enhancing its properties for various industrial applications .

Chemical Synthesis

The synthesis of piperidine derivatives is a significant area of research. Scientists are interested in intra- and intermolecular reactions that lead to the formation of various piperidine structures, which can have multiple applications in organic chemistry .

Antioxidant Research

Piperidine-based compounds like piperine exhibit powerful antioxidant actions. Research in this field focuses on the capability of these compounds to hinder or suppress free radicals, which has implications for treating chronic conditions .

Pharmacological Properties

The pharmacological properties of piperidine compounds are also a major area of research. Studies may explore their health benefits, such as insulin resistance reduction, anti-inflammatory activity, and correction of hepatic steatosis .

Wirkmechanismus

Target of Action

The primary targets of 4-(2-Phenoxyethyl)piperidine are acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , human histamine H3 receptor , and estrogen receptor . These targets play crucial roles in various physiological processes. For instance, AChE and BChE are key enzymes in the nervous system that break down acetylcholine, a neurotransmitter involved in memory and learning. The human histamine H3 receptor is involved in the regulation of neurotransmitter release, while the estrogen receptor is a nuclear receptor that regulates gene expression .

Mode of Action

4-(2-Phenoxyethyl)piperidine interacts with its targets, leading to a variety of changes. For instance, it exhibits high anticholinergic and H3 inverse agonistic activities . Anticholinergic activity refers to the inhibition of the neurotransmitter acetylcholine in the central and the peripheral nervous system, which can affect numerous body functions, from eye function to bladder control. H3 inverse agonistic activity refers to the activation of the histamine H3 receptor, which can influence neurotransmitter release .

Biochemical Pathways

The compound affects several biochemical pathways. For instance, it can influence the cholinergic pathway by inhibiting AChE and BChE, thereby increasing the concentration of acetylcholine in the synaptic cleft . It can also affect the histaminergic pathway by acting as an inverse agonist at the H3 receptor, which can modulate the release of various neurotransmitters .

Result of Action

The molecular and cellular effects of 4-(2-Phenoxyethyl)piperidine’s action are diverse, given its multiple targets and modes of action. For instance, by inhibiting AChE and BChE, it can increase the concentration of acetylcholine in the synaptic cleft, potentially enhancing cholinergic signaling . By acting as an inverse agonist at the H3 receptor, it can modulate the release of various neurotransmitters .

Action Environment

The action, efficacy, and stability of 4-(2-Phenoxyethyl)piperidine can be influenced by various environmental factors. For instance, the compound’s pharmacokinetic properties can be affected by factors such as pH, temperature, and the presence of other substances

Zukünftige Richtungen

Piperidine and its derivatives, including “4-(2-Phenoxyethyl)piperidine”, have shown promising potential in various therapeutic applications, especially as anticancer agents . Future research may focus on exploring these potentials further and developing more effective therapeutic agents based on piperidine .

Eigenschaften

IUPAC Name |

4-(2-phenoxyethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12/h1-5,12,14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDUIZMJYASLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449654 | |

| Record name | 4-(2-phenoxyethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Phenoxyethyl)piperidine | |

CAS RN |

347873-67-0 | |

| Record name | 4-(2-phenoxyethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[7'-[[Bis(carboxylatomethyl)azaniumyl]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B1599567.png)

![Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1599569.png)